

An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-4-propoxybenzaldehyde**, a key intermediate in organic synthesis. The document details its chemical and physical properties, a likely synthetic protocol, and its applications in various fields of chemical research and development.

Core Compound Information

Table 1: Chemical and Physical Properties of **3-Chloro-4-propoxybenzaldehyde**

Property	Value	Source
CAS Number	99070-71-0	[1]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	[1]
Molecular Weight	198.6 g/mol	[1]
Appearance	White solid	[1]
Purity	≥ 95% (NMR)	[1]
Boiling Point	298.8 °C at 760 mmHg (Predicted)	N/A
Density	1.168 g/cm ³ (Predicted)	N/A
Refractive Index	1.545 (Predicted)	N/A
Storage Conditions	Store at 0-8°C	[1]

Synthesis

3-Chloro-4-propoxybenzaldehyde is synthesized via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the alkylation of an alkoxide with an alkyl halide. In this case, 3-chloro-4-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane to yield the desired product.

Table 2: Materials for the Synthesis of **3-Chloro-4-propoxybenzaldehyde**

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)
3-Chloro-4-hydroxybenzaldehyde	C ₇ H ₅ ClO ₂	156.57
1-Bromopropane	C ₃ H ₇ Br	122.99
Potassium Carbonate	K ₂ CO ₃	138.21
Acetone	C ₃ H ₆ O	58.08

Experimental Protocol: Synthesis of 3-Chloro-4-propoxybenzaldehyde

This protocol is based on analogous Williamson ether syntheses of similar compounds.

1. Reaction Setup:

- To a 100 mL round-bottom flask, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (sufficient volume to dissolve the reactants).
- Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

2. Alkylation:

- Add 1-bromopropane (1.5 eq) to the reaction mixture.
- Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Workup:

- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone.
- Concentrate the filtrate under reduced pressure to remove the acetone.

4. Purification:

- Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude **3-Chloro-4-propoxybenzaldehyde**.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

While specific experimental spectroscopic data for **3-Chloro-4-propoxybenzaldehyde** is not readily available in the reviewed literature, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

Table 3: Predicted Spectroscopic Data for **3-Chloro-4-propoxybenzaldehyde**

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (~7-8 ppm), the -OCH ₂ - protons of the propoxy group (~4.0 ppm), the central -CH ₂ - protons (~1.8 ppm), and the terminal -CH ₃ protons (~1.0 ppm).
¹³ C NMR	Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (some shifted downfield due to the electron-withdrawing groups), and the carbons of the propoxy group.
IR (Infrared)	Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm ⁻¹), C-O-C ether linkage (~1250 cm ⁻¹), and C-Cl bond.
MS (Mass Spec)	A molecular ion peak corresponding to the molecular weight of the compound (198.6 g/mol), along with characteristic fragmentation patterns.

Applications

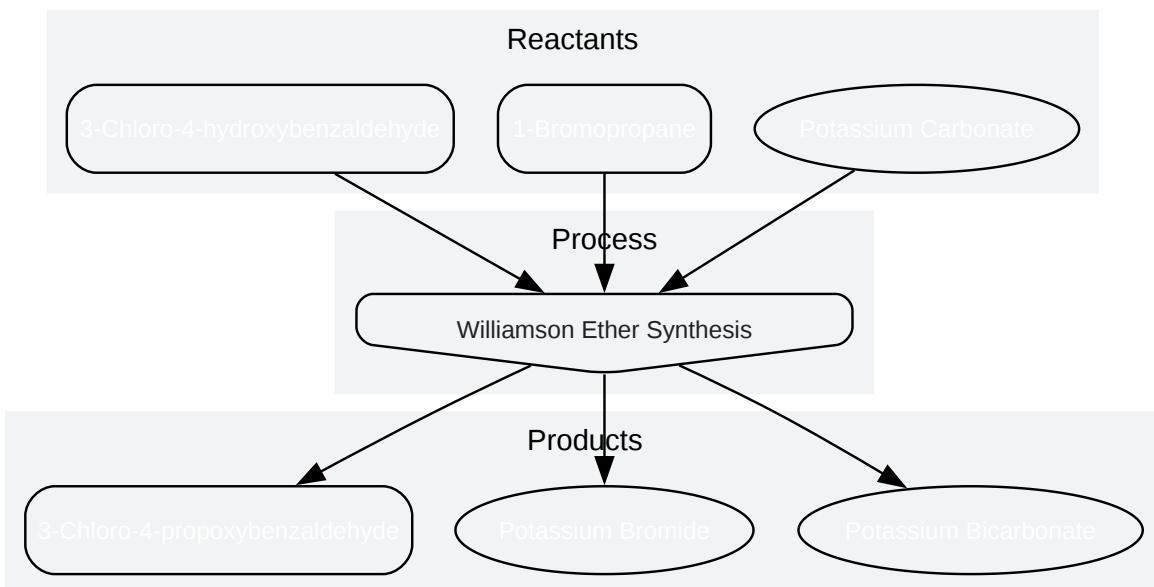
3-Chloro-4-propoxybenzaldehyde is a versatile intermediate with applications in several areas of chemical synthesis:

- Pharmaceuticals: It serves as a building block for the synthesis of more complex molecules with potential biological activity.[1]
- Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]
- Dyes and Pigments: Its aromatic structure makes it a suitable precursor for the synthesis of various colorants.[1]
- Flavors and Fragrances: The benzaldehyde moiety suggests its potential use in the creation of fragrances and flavoring agents.[1]

Visualizations

Logical Relationship of Synthesis

Synthesis of 3-Chloro-4-propoxybenzaldehyde

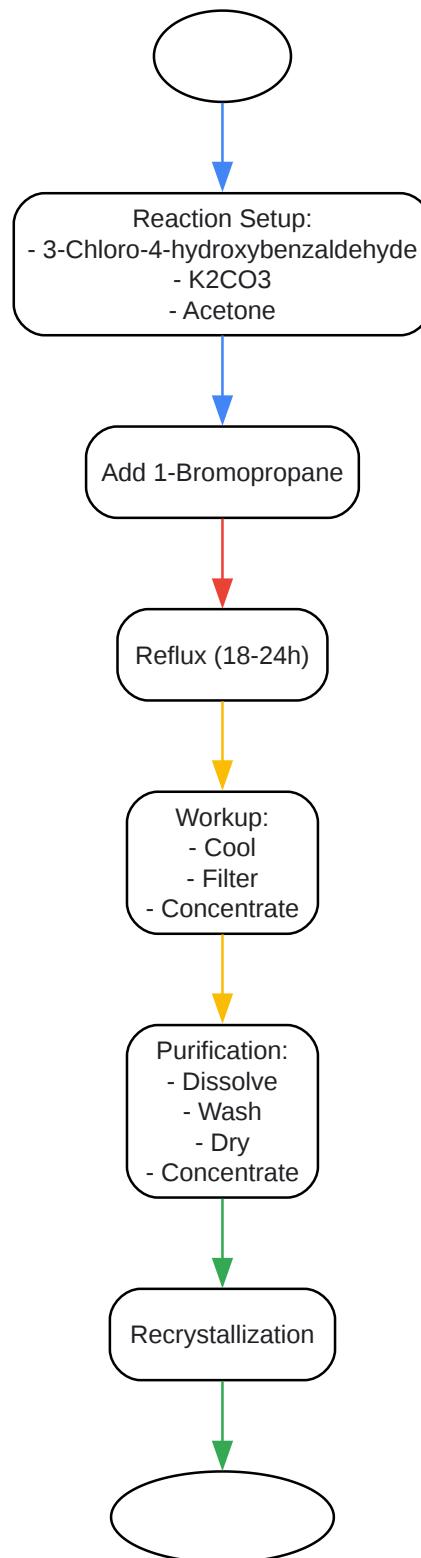


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Caption: Williamson Ether Synthesis of **3-Chloro-4-propoxybenzaldehyde**.

Experimental Workflow Diagram

Experimental Workflow

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Caption: Step-by-step experimental workflow for the synthesis.

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References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275944#literature-review-of-3-chloro-4-propoxybenzaldehyde>

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